Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine
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Overview
Description
Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine is a compound that features a benzyl group attached to a benzylamine moiety, which is further substituted with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine typically involves the reaction of 4-(2H-pyrazol-3-yl)-benzyl chloride with benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation, followed by the addition of electrophiles.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine, benzyl alcohol.
Substitution: Various substituted benzyl or pyrazole derivatives.
Scientific Research Applications
Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. The benzylamine moiety may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(2H-Pyrazol-3-yl)-benzylamine: Shares the pyrazole and benzylamine moieties but lacks the additional benzyl group.
Benzyl-[4-(1H-pyrazol-5-yl)-benzyl]-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
5-Amino-pyrazoles: Versatile reagents in organic synthesis with similar pyrazole core structures.
Uniqueness
Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-phenyl-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-4-14(5-3-1)12-18-13-15-6-8-16(9-7-15)17-10-11-19-20-17/h1-11,18H,12-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXCXWUKVMQIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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